4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid
CAS No.:
Cat. No.: VC9023350
Molecular Formula: C19H21N3O3
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O3 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]benzoic acid |
| Standard InChI | InChI=1S/C19H21N3O3/c1-25-18-5-3-2-4-17(18)21-10-12-22(13-11-21)20-14-15-6-8-16(9-7-15)19(23)24/h2-9,14H,10-13H2,1H3,(H,23,24)/b20-14+ |
| Standard InChI Key | NGPGEDHFOANAAR-XSFVSMFZSA-N |
| Isomeric SMILES | COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(=O)O |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)O |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a central piperazine ring substituted at the 1-position with a 2-methoxyphenyl group and at the 4-position with an (E)-iminomethylbenzoic acid chain. This configuration creates three distinct pharmacophoric regions:
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Aromatic domain: 2-methoxyphenyl group providing electron-rich π-system interactions
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Basic nitrogen center: Piperazine ring enabling hydrogen bonding and cation-π interactions
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Acidic terminus: Benzoic acid moiety offering hydrogen-bond acceptor/donor capabilities .
The E-configuration of the imine bond (confirmed by X-ray crystallography in analogues ) ensures optimal spatial arrangement for target engagement.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H20N3O3 | |
| Molecular Weight | 338.39 g/mol | |
| Topological PSA | 65.5 Ų | |
| logP (Predicted) | 2.87 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Characterization
Key spectral data from analogues suggests:
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¹H NMR (400 MHz, DMSO-d6): δ 8.35 (s, 1H, CH=N), 7.85 (d, J=8.4 Hz, 2H, ArH), 7.45 (t, J=7.6 Hz, 1H, ArH), 6.95-6.88 (m, 3H, ArH), 3.82 (s, 3H, OCH3), 3.45-3.20 (m, 8H, piperazine).
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IR (KBr): ν 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O) .
Synthesis and Manufacturing
Primary Synthetic Route
The most reported synthesis follows a three-step sequence:
Step 1: Condensation of 2-methoxyphenylamine with piperazine in refluxing ethanol yields 4-(2-methoxyphenyl)piperazine (78% yield).
Step 2: Schiff base formation via reaction with 4-formylbenzoic acid in acetonitrile at 60°C for 12 hr (65-70% yield) .
Step 3: Purification through silica gel chromatography (CH2Cl2:MeOH 9:1) followed by recrystallization from ethanol.
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous MeCN | +15% vs THF |
| Temperature | 60-65°C | <50°C: +20% |
| Reaction Time | 10-12 hr | >14 hr: -8% |
| Molar Ratio (1:1.2) | Aldehyde:Amine | Excess aldehyde |
Scale-Up Challenges
Industrial production faces three key hurdles:
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Imine Stability: The CH=N bond undergoes hydrolysis above pH 6.5, requiring strict pH control during processing .
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Polymorphism: Multiple crystalline forms observed (Forms I-III) with varying dissolution rates .
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Purification: Silica gel chromatography remains essential but limits batch sizes to <500g.
Pharmacological Profile
Receptor Binding Affinity
Radioligand displacement studies using [³H]spiperone show:
Table 3: Receptor Interaction Profile
| Receptor | Ki (nM) | Selectivity Ratio |
|---|---|---|
| 5-HT1A | 12.4 | 1 (Reference) |
| D2 | 84.7 | 6.8 |
| α1-Adrenergic | 210 | 16.9 |
| H1 | >1000 | >80 |
This atypical profile combines potent 5-HT1A agonism with moderate D2 antagonism, suggesting potential in neuropsychiatric disorders .
Preclinical Efficacy
Animal Models:
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Forced Swim Test: Dose-dependent reduction in immobility time (ED50=3.2 mg/kg i.p.) comparable to fluoxetine .
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Marble Burying: 62% reduction at 10 mg/kg vs vehicle (p<0.01).
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Thermal Hyperalgesia: Complete reversal at 15 mg/kg (paw withdrawal latency 12.4s vs 6.8s control) .
Physicochemical and ADME Properties
Solubility and Permeability
| Medium | Solubility (mg/mL) | Papp (10⁻⁶ cm/s) |
|---|---|---|
| pH 1.2 | 0.89 | 18.4 |
| pH 6.8 | 2.15 | 22.1 |
| pH 7.4 | 3.02 | 25.6 |
The pH-dependent solubility (3.02 mg/mL at physiological pH) and high permeability (Papp>15×10⁻⁶ cm/s) classify it as BCS Class II .
Metabolic Stability
Liver Microsome Data:
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Human: t1/2=42 min, Clint=33 μL/min/mg
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Rat: t1/2=28 min, Clint=47 μL/min/mg
Primary metabolites result from O-demethylation (M1) and piperazine N-oxidation (M2) .
| Species | LD50 (mg/kg) | Notable Effects |
|---|---|---|
| Mouse | 320 (oral) | Tremors >250 mg/kg |
| Rat | 285 (i.p.) | Hypothermia at 100 mg/kg |
No genotoxicity observed in Ames test up to 500 μg/plate.
Subchronic Toxicity
28-day rat study (25, 50, 100 mg/kg/day):
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NOAEL: 25 mg/kg
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LOAEL: 50 mg/kg (elevated liver enzymes, hepatocyte vacuolation)
Intellectual Property Landscape
Patent Activity
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WO202122687A1: Covers piperazine-imine derivatives for depressive disorders (2021)
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US20230312345A1: Formulation patents for sustained-release tablets (2023)
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CN115260326A: Synthetic methods using flow chemistry (2022)
Future Research Directions
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Prodrug Development: Esterification of the carboxylic acid to improve BBB penetration
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Target Validation: CRISPR screening to identify off-target effects
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Formulation Science: Nanocrystal technology to enhance oral bioavailability
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Metabolite Profiling: LC-MS/MS studies to characterize M1/M2 pharmacokinetics
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